Deterrol

Description

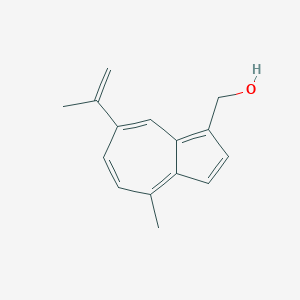

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-7-prop-1-en-2-ylazulen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-10(2)12-5-4-11(3)14-7-6-13(9-16)15(14)8-12/h4-8,16H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELYVRHCROBZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C2C=C(C=C1)C(=C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150394 | |

| Record name | Deterrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deterrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113393-59-2 | |

| Record name | 4-Methyl-7-(1-methylethenyl)-1-azulenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113393-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deterrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113393592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deterrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deterrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 - 101 °C | |

| Record name | Deterrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Deterrol

Identification of Fungal Species as Natural Sources

Deterrol has been isolated from fungi belonging to the genus Lactarius, a group of mushrooms commonly known as milk-caps. google.com These fungi are ectomycorrhizal, meaning they form symbiotic relationships with the roots of various trees. google.com

Lactarius deterrimus

Lactarius deterrimus, also known as the false saffron milkcap, is a primary natural source of this compound. healing-mushrooms.net This edible mushroom is commonly found in coniferous woodlands, particularly under spruce trees. first-nature.comwikipedia.org Upon injury, the fruit bodies of L. deterrimus undergo rapid enzymatic transformations of a sesquiterpene fatty acid ester, leading to the formation of several free sesquiterpenes, including this compound. healing-mushrooms.net This enzymatic conversion is also responsible for the characteristic color change of the mushroom's latex from orange to green. healing-mushrooms.net

Lactarius deliciosus

Lactarius deliciosus, commonly known as the saffron milk cap or delicious milk cap, is another fungal species from which this compound can be isolated. wikipedia.orgnih.gov This edible mushroom is widespread and grows in association with coniferous trees, particularly pines. first-nature.comwikipedia.org While visually similar to L. deterrimus, L. deliciosus can be distinguished by the fact that its latex remains orange or turns reddish within 30 minutes, whereas the latex of L. deterrimus turns dark maroon. wikipedia.org

| Fungal Species | Common Name | Primary Host Tree | Latex Color Change |

| Lactarius deterrimus | False Saffron Milkcap | Spruce first-nature.comwikipedia.org | Orange to Green healing-mushrooms.net |

| Lactarius deliciosus | Saffron Milk Cap | Pine first-nature.comwikipedia.org | Stays Orange or becomes Reddish wikipedia.org |

Advanced Extraction and Purification Techniques for Complex Sesquiterpenoid Mixtures

The isolation of this compound from its natural fungal sources involves navigating complex mixtures of structurally similar sesquiterpenoids. Traditional methods such as solvent extraction and column chromatography have been foundational. researchgate.net However, the quest for higher purity and efficiency has led to the adoption of more advanced techniques.

Modern approaches frequently employ a combination of chromatographic methods to achieve effective separation. High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are instrumental in isolating specific compounds from intricate extracts. researchgate.net The choice of solvent systems and adsorbents is critical to the success of these separations, often requiring careful optimization. researchgate.net

Emerging green extraction techniques are also gaining traction due to their reduced environmental impact. mdpi.com Methods like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) offer advantages such as lower solvent consumption, shorter extraction times, and improved selectivity compared to conventional methods. mdpi.com

Challenges and Innovations in Natural Product Isolation Chemistry

The isolation of sesquiterpenoids like this compound from natural sources presents several challenges. These compounds are often present in low concentrations within complex biological matrices, making their extraction and purification difficult. nih.gov The structural diversity and potential instability of these molecules further complicate the isolation process. researchgate.net

A significant challenge in working with fungi is that many species, particularly those that are obligate mycorrhizal like Lactarius, are difficult or impossible to grow in a laboratory setting. frontiersin.org This limits the amount of biomass available for compound extraction.

To address these challenges, researchers are exploring innovative approaches. The integration of artificial intelligence and automated high-throughput systems can accelerate the process of identifying and isolating novel terpenoids. nih.gov Furthermore, advances in spectroscopic techniques are crucial for the structural elucidation of these complex molecules. researchgate.net The development of more selective and efficient separation technologies remains a key area of research in natural product chemistry. researchgate.net

Biosynthetic Pathways and Biogenetic Considerations of Deterrol

General Principles of Sesquiterpenoid Biosynthesis in Basidiomycetes

Sesquiterpenoids are a structurally diverse class of C15 natural products derived from three five-carbon isoprene (B109036) units. mdpi.com In fungi, these isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) pathway. researchgate.net The biosynthesis of a sesquiterpenoid molecule is initiated by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the universal C15 linear precursor, farnesyl pyrophosphate (FPP). mdpi.comnih.gov

The key step in generating the vast diversity of sesquiterpenoid skeletons is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or sesquiterpene cyclases. mdpi.comnih.gov Basidiomycetes possess a significantly higher number of STS genes on average compared to other fungal phyla, such as Ascomycota, which accounts for the rich diversity of sesquiterpenoids isolated from these organisms. mdpi.com

Fungal STSs are typically Class I terpene synthases, which catalyze ionization-dependent cyclization cascades. nih.gov The process begins within the enzyme's active site, where divalent metal ions (commonly Mg²⁺) coordinate with the pyrophosphate moiety of FPP. nih.gov This coordination facilitates the departure of the pyrophosphate group, generating an allylic farnesyl carbocation. nih.gov This highly reactive intermediate is then folded into a specific conformation within the active site, initiating a cascade of intramolecular cyclizations, hydride shifts, and rearrangements that ultimately determine the final carbon skeleton. nih.gov The reaction is terminated by deprotonation or quenching with a water molecule to yield the final, often polycyclic, sesquiterpene hydrocarbon or alcohol. researchgate.net

Proposed Biogenetic Routes for Guaianes and Related Skeletons, including Deterrol

The formation of the characteristic 5/7 fused bicyclic guaiane (B1240927) skeleton of this compound is proposed to proceed from FPP through a series of cyclization events. While the specific pathway to this compound has not been elucidated, a general and widely accepted biogenetic route for guaiane-type sesquiterpenes provides a strong hypothetical model.

This proposed pathway begins with the initial cyclization of FPP into a monocyclic 10-membered ring intermediate, such as germacrene A. researchgate.net This neutral hydrocarbon intermediate does not terminate the reaction but is instead retained within the enzyme active site. It is subsequently reprotonated, initiating a second cyclization event. This second cyclization connects C1 and C5 of the germacrene ring to form the bicyclic guaiane carbocation. Subsequent deprotonation at a specific position yields the stable guaiane hydrocarbon skeleton. This multi-step process, involving at least two distinct cyclizations, highlights the catalytic sophistication of sesquiterpene synthases. researchgate.net

Table 1: Proposed Biogenetic Steps for the Formation of the Guaiane Skeleton

| Step | Precursor | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Farnesyl pyrophosphate (FPP) | Ionization and 1,10-cyclization | Germacrenyl A cation |

| 2 | Germacrenyl A cation | Deprotonation | Germacrene A |

| 3 | Germacrene A | Protonation-induced 1,5-cyclization | Bicyclic guaianyl cation |

| 4 | Bicyclic guaianyl cation | Deprotonation | Guaiane skeleton |

Enzymatic Mechanisms and Gene Cluster Characterization in this compound Biosynthesis

While no specific enzymes or genes for this compound biosynthesis have been characterized, the molecular machinery can be inferred from extensive research on other fungal sesquiterpenoids. The biosynthesis is expected to be encoded within a dedicated biosynthetic gene cluster (BGC). nih.govresearchgate.net

Enzymatic Mechanisms: The formation of this compound likely involves at least two types of enzymes: a sesquiterpene synthase and one or more tailoring enzymes.

Guaiane Synthase: The initial formation of the core guaiane skeleton from FPP would be catalyzed by a specific STS, likely a "guaiane synthase". This enzyme would manage the complex cyclization cascade described in section 3.2. Fungal STSs possess conserved amino acid motifs, such as DDXXD and NSE/DTE, which are crucial for binding the metal cofactor and the pyrophosphate group of the FPP substrate. nih.gov

Cytochrome P450 Monooxygenases (P450s): The basic guaiane hydrocarbon skeleton is further modified by tailoring enzymes to produce the final this compound structure, which features a hydroxyl group. In fungal natural product biosynthesis, such oxidative modifications are most commonly performed by cytochrome P450 monooxygenases. sdu.edu.cnresearchgate.netnih.gov These enzymes catalyze the hydroxylation of specific carbon atoms with high regio- and stereoselectivity. Fungal P450 systems require a redox partner, typically a cytochrome P450 reductase (CPR), to transfer electrons from NADPH to the P450's heme center for the activation of molecular oxygen. researchgate.netnih.gov

Gene Cluster Characterization: In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically located adjacently on the chromosome in a biosynthetic gene cluster (BGC). biorxiv.org A hypothetical BGC for this compound would be expected to contain:

A sesquiterpene synthase (STS) gene: Encoding the guaiane synthase that creates the core carbon skeleton.

A cytochrome P450 (CYP) gene: Encoding the P450 monooxygenase responsible for the final hydroxylation step.

Regulatory genes: Often, a pathway-specific transcription factor is located within the cluster to control the coordinated expression of the biosynthetic genes. researchgate.net

Transporter genes: Genes encoding membrane transporters may also be included to export the final product from the cell.

The characterization of such a cluster would typically involve genome sequencing of the producing organism, bioinformatic identification of the BGC using tools that recognize key enzyme-encoding genes (like STSs and P450s), followed by functional validation through gene deletion or heterologous expression experiments. nih.govacs.org

Table 2: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate | Product |

|---|---|---|---|

| Farnesyl pyrophosphate synthase | Synthesis of the universal C15 precursor | IPP, DMAPP | Farnesyl pyrophosphate (FPP) |

| Sesquiterpene Synthase (Guaiane synthase) | Catalysis of the cyclization cascade to form the core skeleton | Farnesyl pyrophosphate (FPP) | Guaiane hydrocarbon precursor |

| Cytochrome P450 Monooxygenase | Regio- and stereospecific hydroxylation of the skeleton | Guaiane hydrocarbon precursor | This compound |

Integrated Microbiomic and Metabolomic Dynamics Related to this compound Production

The production of secondary metabolites like this compound by a fungus does not occur in isolation. It is influenced by a complex interplay of environmental cues and interactions with other organisms in its ecosystem. The fields of microbiomics and metabolomics provide powerful tools to study these dynamics, although specific research linking them to this compound production has not been reported.

Microbiomic Dynamics: A producing fungus is part of a complex microbial community (the microbiome). Interactions within this community, such as competition for resources or antagonistic encounters with other fungi or bacteria, can trigger the activation of otherwise silent biosynthetic gene clusters and induce the production of secondary metabolites. These compounds often serve as chemical defense agents. Therefore, the presence of specific microorganisms in the vicinity of the this compound-producing fungus could be a key factor in regulating its biosynthesis.

Metabolomic Dynamics: Metabolomics is the large-scale study of small molecules (metabolites) within a biological system. By analyzing the complete set of metabolites (the metabolome), researchers can gain a functional readout of the physiological state of an organism and its interactions. In the context of this compound, metabolomic studies could be used to:

Identify the specific chemical signals from other microbes that induce this compound production.

Trace the flow of precursors through the biosynthetic pathway under different environmental conditions.

Discover other related metabolites produced by the fungus, providing further insights into the chemistry and ecology of the organism.

The integration of microbiome data (e.g., from 16S rRNA or metagenomic sequencing) with metabolome data (e.g., from mass spectrometry) allows for the establishment of correlations between the presence of certain microbes and the production of specific metabolites. This integrated approach is critical for understanding the ecological roles of natural products like this compound and for discovering strategies to enhance their production.

Chemical Synthesis and Derivatization Strategies for Deterrol

De Novo Synthetic Approaches to the Guaiane (B1240927) Sesquiterpenoid Framework

De novo synthetic approaches to the guaiane sesquiterpenoid framework typically involve constructing the characteristic 5/7-fused bicyclic core from simpler, acyclic or monocyclic precursors. This often necessitates carefully orchestrated cyclization reactions to form the desired ring system with the correct connectivity and stereochemical relationships. The inherent strain and conformational flexibility of the seven-membered ring in the guaiane skeleton add to the complexity of these syntheses.

Notable examples in the synthesis of guaiane-derived sesquiterpenoids include the total synthesis of (+)-daphnepapytone A, an unprecedented cage-like sesquiterpenoid, which utilized an intramolecular allenyl thermal [2+2] cycloaddition and a Pauson–Khand reaction to access its tetracyclic core. uni.lunih.govctdbase.org Another significant achievement is the total synthesis of (−)-dendroside C aglycon, a 1,4,5-tri-cis-guaiane skeleton, which commenced from a versatile hydroazulene intermediate. guidechem.comnih.govwikipedia.org These syntheses often involve multi-step sequences designed to build the complex carbon framework systematically. For instance, routes to advanced intermediates in the synthesis of tetracarbocyclic sesquiterpenoids, which are structurally related to guaianes, have employed key steps such as diastereoselective intramolecular oxidopyrylium cycloaddition and intramolecular Diels-Alder cycloaddition. nih.govnih.gov

Stereoselective Synthesis of Deterrol and Analogues

Stereoselective synthesis is critical for guaiane sesquiterpenoids due to the presence of multiple chiral centers and the need to control the relative and absolute configurations of these centers. The stereochemical outcome of each bond-forming event must be precisely controlled to yield the desired enantiomer or diastereomer.

Strategies for achieving high stereoselectivity in guaiane synthesis include:

Carbene-mediated diastereoselective cyclopropanation: This method has been employed in the collective stereoselective syntheses of tricyclic guaiane sesquiterpenes, such as (+)-dysodensiol F, (+)-10β,14-dihydroxy-allo-aromadendrane, and (−)-dendroside C aglycon. guidechem.comnih.govlipidmaps.org

Intramolecular Dieckmann condensation: This reaction has been utilized for the stereoselective preparation of the unusual cis-hydroazulene core, a key feature in the synthesis of (−)-dendroside C aglycon. guidechem.comnih.gov

Tandem conjugate addition/intramolecular allylic alkylation: This sequence has been instrumental in affording the 5/7/3 tricyclic skeleton characteristic of some guaiane natural products. guidechem.comnih.govlipidmaps.org

Organocatalytic asymmetric decarboxylative aldol (B89426) reaction: This approach has been reported for the introduction of chirality in the total synthesis of guaiane sesquiterpenes like englerin A. nih.govguidetopharmacology.org

An example of a stereoselective total synthesis of a guaiane-type sesquiterpene is that of α-bulnesene, which corroborated its assigned structure and stereochemistry and indicated a general approach for synthesizing guaiane-type sesquiterpenes. hmdb.ca

Mechanistic Investigations of Key Synthetic Transformations (e.g., Cyclizations, Rearrangements)

Mechanistic investigations are crucial for understanding and optimizing synthetic transformations, particularly those involving complex carbocation cascades, which are frequently encountered in the biosynthesis and chemical synthesis of terpenoids. nih.gov In guaiane synthesis, key transformations often involve cyclizations and rearrangements that shape the unique bicyclic and polycyclic architectures.

Common mechanistic pathways include:

Carbocation-mediated cyclizations: Many terpenoids are biosynthesized through a cascade of cyclizations and rearrangements of carbocations, a principle mimicked in chemical synthesis. nih.gov These reactions are often initiated by Lewis or Brønsted acids. nih.gov

Wagner-Meerwein rearrangements: These skeletal rearrangements, often observed in carbocationic intermediates, can lead to the formation of complex ring systems within the guaiane framework. nih.gov

2-Oxonia-Cope rearrangements: These stereoselective carbon-carbon bond-forming reactions, initiated by an oxocarbenium ion and a tethered alkene, are mechanistically related to Prins cyclizations and can proceed through a common intermediate. nih.gov

Pauson-Khand reaction: This cycloaddition reaction has been utilized in the synthesis of cage-like guaiane-derived sesquiterpenoids, providing expedient access to their tetracyclic cores. uni.luctdbase.org

Diels-Alder reactions: Both intermolecular and intramolecular Diels-Alder reactions are powerful tools for constructing cyclic systems, including those found in guaiane sesquiterpenoid dimers. thegoodscentscompany.com

Understanding these mechanistic details allows for the rational design of synthetic routes to control regioselectivity and stereoselectivity.

Development of Novel Derivatization Methods for Structure-Activity Relationship Studies

Derivatization methods are essential for synthesizing analogues of natural products like this compound to conduct structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure influence biological activity, which is crucial for drug discovery and development.

For guaiane sesquiterpenoids, common functional groups amenable to derivatization include hydroxyl groups, carbonyls, and double bonds. This compound, for instance, possesses a primary alcohol group, offering a site for chemical modification. thegoodscentscompany.com

Derivatization strategies can include:

Esterification: The formation of esters, such as this compound stearate (B1226849), is a common derivatization method that can alter lipophilicity and potentially influence biological interactions. zu.edu.pk

Oxidation and Reduction: Modifying the oxidation state of functional groups (e.g., converting alcohols to ketones or aldehydes, or vice versa) can explore the impact of polarity and hydrogen bonding capabilities on activity.

Addition Reactions: Reactions across double bonds can introduce new functionalities or alter the rigidity of the molecule.

Conjugation: Attaching various moieties (e.g., sugars, peptides, or other small molecules) can impact solubility, bioavailability, and targeting.

SAR studies on guaiane-type sesquiterpene lactone derivatives have been conducted to investigate their inhibitory effects on nitric oxide production, highlighting the importance of structural variations for biological activity. General derivatization methods for triterpenes, which share structural complexity with sesquiterpenoids, often target hydroxyl or oxo groups to explore SAR. These approaches provide a framework for developing novel this compound analogues to probe its biological profile.

Biological Activities and Mechanistic Elucidation of Deterrol

In Vitro Biological Activity Assessments of Deterrol and its Derivatives

Research into the biological activities of this compound has encompassed various in vitro assays, evaluating its potential as an enzyme inhibitor, antimicrobial agent, phytotoxin, mutagen, and cytotoxic compound. These studies often compare this compound (referred to as compound III in some research) with related sesquiterpenoids like lactaroviolin (B1209813) (compound II) and this compound stearate (B1226849) (compound I), which are also found in Lactarius species. nih.govresearchgate.netresearchgate.netresearchgate.net

Enzyme Inhibitory Potency (e.g., Rat 5-Lipoxygenase Activity)

While 5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes and a target for various inhibitors, nih.govcaymanchem.comnih.gov explicit data detailing the enzyme inhibitory potency of this compound, particularly against rat 5-Lipoxygenase activity, was not found in the reviewed literature.

Antimicrobial Spectrum Analysis (e.g., against Fungi, Bacteria, Algae)

This compound has been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits weak antibacterial activity. nih.govresearchgate.netresearchgate.netresearchgate.net Specifically, it has shown moderate antimicrobial activity against Acinetobacter calcoaceticus. usamv.ro However, comprehensive analyses revealed that this compound did not demonstrate significant antifungal or algicidal activity. nih.govresearchgate.netresearchgate.netresearchgate.net

Table 1: Antimicrobial Activity of this compound

| Microorganism Tested | Activity | Reference |

| Bacteria | Weak | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Acinetobacter calcoaceticus | Moderate | usamv.ro |

| Fungi | None | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Algae | None | nih.govresearchgate.netresearchgate.netresearchgate.net |

Phytotoxicological Evaluation

In phytotoxicological evaluations, this compound was assessed for its potential harmful effects on plants. Assays conducted using Lepidium sativum and Seteria italica as test organisms indicated that this compound did not reveal any phytotoxic activity. nih.govresearchgate.netresearchgate.netresearchgate.net

Mutagenicity Screening (e.g., Ames Salmonella Assay)

This compound has undergone mutagenicity screening using the Ames Salmonella assay, a widely accepted method for detecting chemical-induced mutations in DNA. eurofins.com.aunih.govbibliotekanauki.plnih.gov Results from these screenings showed that this compound possesses weak mutagenic activity. czechmycology.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Specifically, in the presence of a rat liver extract, this compound induced 2.4 revertants per microgram per plate in Ames tester strains TA98 and TA100. czechmycology.org

Table 2: Mutagenicity of this compound in Ames Salmonella Assay

| Assay Parameter | Result for this compound | Reference |

| Mutagenic Activity | Weak | czechmycology.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Revertants/µ g/plate (TA98/TA100 with rat liver extract) | 2.4 | czechmycology.org |

Cytotoxicity in Non-Human Cell Lines (e.g., Ehrlich Ascitic Tumour, L1210 Cells)

This compound has demonstrated cytotoxic activity in non-human cell lines. It exhibited moderate cytotoxic effects against Ehrlich Ascitic Tumour (ECA) cells and L1210 cells. czechmycology.orgnih.govresearchgate.netresearchgate.netresearchgate.net For Ehrlich Ascitic Tumour cells, a concentration of 10 µg/ml of this compound was sufficient to inhibit 50% of cell growth. czechmycology.org

Table 3: Cytotoxicity of this compound in Non-Human Cell Lines

| Cell Line Tested | Cytotoxic Activity | IC50 / Growth Inhibition | Reference |

| Ehrlich Ascitic Tumour (ECA) Cells | Moderate | 50% inhibition at 10 µg/ml | czechmycology.orgnih.govresearchgate.netresearchgate.netresearchgate.net |

| L1210 Cells | Moderate | Not specified | nih.govresearchgate.netresearchgate.netresearchgate.net |

Mechanistic Studies of Biological Interactions

This compound is a sesquiterpenoid that is formed enzymatically in the fruit bodies of Lactarius species, such as L. deterrimus and L. deliciosus, as part of a chemical defense system. czechmycology.org This formation occurs rapidly in response to physical injury, where inactive precursors are converted into biologically active compounds. czechmycology.org While its presence and observed biological activities (e.g., cytotoxicity, weak mutagenicity, and weak antibacterial activity) have been established, detailed mechanistic studies elucidating the specific molecular targets or pathways through which this compound exerts these biological interactions are not extensively described in the available literature. Its role as a defensive compound suggests interactions with biological systems of potential predators or pathogens. czechmycology.org

Advanced Analytical Methodologies for Deterrol Characterization and Detection

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating "Deterrol" from complex mixtures, enabling its isolation and subsequent individual analysis.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique that separates components of a sample mixture based on their chemical and physical properties as they interact with a stationary phase while being carried by a liquid mobile phase measurlabs.comphenomenex.com. This method is particularly suitable for compounds that are non-volatile or thermally fragile, which "this compound" might be bu.educhemyx.com. The separation occurs as different components exhibit varying affinities for the stationary and mobile phases, causing them to elute from the column at different retention times measurlabs.comphenomenex.comresearchgate.net.

When coupled with a Diode-Array Detector (DAD), also known as a Photo Diode Array (PDA), HPLC gains enhanced detection capabilities. A DAD simultaneously detects and quantifies various sample compounds by measuring their light absorbance across a broad ultraviolet and visible (UV-VIS) range, typically from 190 to 900 nm measurlabs.comscioninstruments.com. For each eluting compound, the DAD captures a complete absorption spectrum, providing a "spectral fingerprint" that is invaluable for identification and peak purity analysis measurlabs.comscioninstruments.com.

Application for "this compound": If "this compound" possesses a chromophore (a part of the molecule that absorbs UV-Vis light), HPLC-DAD would be instrumental in its analysis. It would be used to:

Separate "this compound" from impurities or other components in a sample.

Assess the purity of "this compound" by examining the chromatographic peaks and their associated UV-Vis spectra measurlabs.com.

Identify "this compound" by comparing its retention time and characteristic UV-Vis absorption spectrum to those of a reference standard, if available researchgate.netscispace.com.

Quantify "this compound" based on the intensity of its UV-Vis absorbance at a specific wavelength, correlating peak area or height to concentration measurlabs.comscioninstruments.comresearchgate.net.

Illustrative Data for HPLC-DAD Analysis of "this compound" A typical HPLC-DAD analysis of "this compound" would generate a chromatogram showing "this compound" as a distinct peak at a specific retention time, along with its unique UV-Vis spectrum.

| Parameter | Typical Observation for "this compound" (Hypothetical) | Information Provided |

| Retention Time | X.XX minutes | Elution time, indicative of compound identity and polarity. measurlabs.comtechnologynetworks.com |

| λmax (UV-Vis) | YYY nm | Wavelength of maximum absorbance, characteristic of the chromophore within "this compound". scioninstruments.com |

| Peak Purity | >99% (based on spectral overlay) | Confirmation that the chromatographic peak corresponds to a single chemical entity. scioninstruments.com |

| Peak Area | ZZZZ Area Units | Directly proportional to the concentration of "this compound" in the sample, enabling quantification. measurlabs.com |

Gas Chromatography (GC) is a separation technique primarily used for volatile and semi-volatile organic compounds that can be vaporized without decomposition phenomenex.comlibretexts.orgwikipedia.org. In GC, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (the mobile phase, e.g., helium, nitrogen) through a chromatographic column containing a stationary phase phenomenex.comlibretexts.orgthermofisher.comresolvemass.ca. Separation occurs based on the differential partitioning of compounds between the gaseous mobile phase and the stationary phase, influenced by their boiling points and affinities for the stationary phase phenomenex.comlibretexts.orgwikipedia.org.

Application for "this compound": If "this compound" is found to be volatile and thermally stable, GC would be a primary method for its separation and initial characterization. It would allow for:

Separation of "this compound" from other volatile components in a mixture phenomenex.comwikipedia.orgthermofisher.comresolvemass.ca.

Qualitative identification based on its unique retention time under specific GC conditions phenomenex.comtechnologynetworks.comthermofisher.combbc.co.uk.

Quantitative analysis by measuring the area or height of the "this compound" peak in the chromatogram technologynetworks.combbc.co.uk.

Illustrative Data for GC Analysis of "this compound" A GC chromatogram for "this compound" would show a peak at a specific retention time.

| Parameter | Typical Observation for "this compound" (Hypothetical) | Information Provided |

| Retention Time | A.AA minutes | Elution time, indicative of compound identity. technologynetworks.comthermofisher.com |

| Peak Area/Height | BBB Area/Height Units | Proportional to the concentration of "this compound", enabling quantification. technologynetworks.combbc.co.uk |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing crucial information about molecular weight, elemental composition, and structural elucidation technologynetworks.comcmro.indrawellanalytical.com. When coupled with chromatographic techniques, MS offers unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separating power of liquid chromatography with the detection capabilities of mass spectrometry chemyx.comexcedr.comwikipedia.org. This hyphenated technique is particularly advantageous for analyzing a broad spectrum of compounds, including large, polar, ionic, thermally unstable, and non-volatile molecules that are not amenable to GC bu.educhemyx.com. After chromatographic separation, compounds eluting from the LC column are ionized (e.g., via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)) and then introduced into the mass spectrometer for mass analysis chemyx.comexcedr.com. LC-MS provides molecular weight information and initial fragmentation patterns creative-proteomics.comresearchgate.net.

Tandem Mass Spectrometry (LC-MS/MS) takes this analysis a step further by incorporating multiple stages of mass analysis. In LC-MS/MS, a specific parent ion (precursor ion) of "this compound" is selected, fragmented further (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed creative-proteomics.comperkinelmer.com. This process generates a unique fragmentation pattern, or "fingerprint," that is highly specific to the compound's structure creative-proteomics.comperkinelmer.com.

Application for "this compound": LC-MS and LC-MS/MS would be indispensable for the characterization and detection of "this compound," especially if it is a non-volatile or thermally labile compound.

LC-MS would be used for initial identification by accurate molecular weight determination and for quantifying "this compound" in complex liquid samples bu.educhemyx.comexcedr.comwikipedia.orgrsc.org.

LC-MS/MS would provide detailed structural information by analyzing the fragmentation pathways of "this compound," which is crucial for confirming its identity and elucidating its chemical structure creative-proteomics.comperkinelmer.com. This is particularly useful for identifying "this compound" in complex biological or environmental matrices where interferences might be present creative-proteomics.comperkinelmer.com.

Illustrative Data for LC-MS/MS Analysis of "this compound" LC-MS/MS data for "this compound" would include a chromatogram (Total Ion Chromatogram or Extracted Ion Chromatogram) and detailed mass spectra for the parent ion and its fragments.

| Data Type | Typical Observation for "this compound" (Hypothetical) | Information Provided |

| Total Ion Chromatogram (TIC) | Chromatographic peaks at specific retention times | Overall elution profile of all ionized compounds. creative-proteomics.comshimadzu.com.sg |

| Extracted Ion Chromatogram (EIC) | Peak at specific retention time for "this compound" m/z | Specific detection and quantification of "this compound" based on its molecular ion. creative-proteomics.com |

| Molecular Ion (m/z) | [M+H]+ at X.XXX (e.g., 250.1234) | Precise molecular weight of "this compound," aiding in elemental composition determination. technologynetworks.comcmro.inthermofisher.com |

| Fragment Ions (m/z) | Y.YYY, Z.ZZZ, etc. | Structural insights into "this compound" through characteristic fragmentation patterns. technologynetworks.comcreative-proteomics.comthermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the identification and quantification power of MS technologynetworks.comthermofisher.comresolvemass.cacmro.indrawellanalytical.com. This technique is considered a "gold standard" for the analysis of volatile and semi-volatile compounds resolvemass.cashimadzu.com.sgnist.gov. After separation by the GC column, the individual components, including "this compound," are introduced into the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios thermofisher.comresolvemass.cadrawellanalytical.com.

Application for "this compound": If "this compound" is volatile and thermally stable, GC-MS would be the primary method for its definitive identification and quantification.

It would provide both the characteristic retention time from the GC separation and a unique mass spectrum from the MS analysis technologynetworks.comthermofisher.comresolvemass.cadrawellanalytical.comshimadzu.com.sg.

The mass spectrum of "this compound" would offer a highly specific "fingerprint" for its identification, which can be compared against spectral libraries for confirmation technologynetworks.comshimadzu.com.sg.

GC-MS enables robust qualitative identification and quantitative measurement of "this compound" even in complex mixtures, due to its high sensitivity and selectivity resolvemass.cadrawellanalytical.comshimadzu.com.sg.

Illustrative Data for GC-MS Analysis of "this compound" GC-MS analysis of "this compound" would yield a chromatogram and a mass spectrum.

| Data Type | Typical Observation for "this compound" (Hypothetical) | Information Provided |

| Retention Time | A.AA minutes | Elution time, indicative of compound identity. technologynetworks.comthermofisher.com |

| Total Ion Chromatogram (TIC) | Chromatographic peaks at specific retention times | Overall elution profile of all ionized compounds. technologynetworks.comshimadzu.com.sg |

| Full Mass Spectrum | Unique pattern of m/z ions and their intensities | Molecular weight and characteristic fragmentation pattern of "this compound," used for identification. technologynetworks.comthermofisher.comresolvemass.cadrawellanalytical.com |

| Selected Ion Monitoring (SIM) | Intensity of characteristic ions of "this compound" | Enhanced sensitivity for targeted quantification of "this compound." thermofisher.com |

Spectroscopic Characterization Methods

Spectroscopic techniques involve the interaction of electromagnetic radiation with a sample, yielding characteristic spectra that provide qualitative and, in some cases, quantitative information about the chemical composition and structure of a compound unizar-csic.esresearchgate.netbritannica.comwikipedia.org. These methods are crucial for understanding the molecular architecture of "this compound."

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which results from electronic transitions within a molecule unizar-csic.esbritannica.com. For "this compound," UV-Vis spectroscopy would be used to identify the presence of chromophores and to quantify the compound if it exhibits characteristic absorption bands in this region unizar-csic.esbritannica.com. The maximum absorption wavelength (λmax) and molar absorptivity would be key parameters.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies organic and, in some cases, inorganic materials by measuring the absorption of specific frequencies of infrared light, which correspond to the vibrational energies of chemical bonds within the molecule researchgate.netrtilab.comqicomposites.commt.compacificbiolabs.comfilab.fr. Each molecule produces a unique "molecular fingerprint" in the infrared spectrum based on its functional groups rtilab.commt.compacificbiolabs.comfilab.fr. FTIR would be essential for identifying the functional groups present in "this compound" (e.g., hydroxyl, carbonyl, amine groups) and confirming aspects of its chemical structure rtilab.comqicomposites.commt.compacificbiolabs.comfilab.fr.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides detailed physical, chemical, and biological information about a sample by measuring the resonance of atomic nuclei in a strong magnetic field researchgate.netbritannica.comwikipedia.org. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are particularly valuable for organic compounds, providing insights into the number and type of hydrogen and carbon atoms, their connectivity, and their chemical environment britannica.com. For "this compound," NMR would be critical for elucidating its complete molecular structure, including the arrangement of atoms, stereochemistry, and confirming its purity britannica.comnih.gov. It offers the most comprehensive structural information among spectroscopic techniques britannica.com.

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational energies of chemical bonds, yielding a "vibrational fingerprint" that is complementary to FTIR spectroscopy unizar-csic.esresearchgate.net. It involves the inelastic scattering of monochromatic light by the sample unizar-csic.es. Raman spectroscopy would be used to gain additional insights into the vibrational modes and structural characteristics of "this compound," especially for bonds that are weakly IR-active but strongly Raman-active unizar-csic.esresearchgate.netnih.gov.

Illustrative Data for Spectroscopic Characterization of "this compound" Spectroscopic methods would provide unique spectral "fingerprints" for "this compound".

| Technique | Typical Data Output for "this compound" (Hypothetical) | Information Provided |

| UV-Vis | Absorption spectrum with λmax at YYY nm | Presence of chromophores, electronic transitions, and potential for quantitative analysis. unizar-csic.esbritannica.com |

| FTIR | Infrared absorption spectrum with characteristic bands (e.g., at 1700 cm⁻¹, 3300 cm⁻¹) | Identification of functional groups (e.g., C=O, O-H, N-H) and molecular fingerprint. rtilab.commt.compacificbiolabs.comfilab.fr |

| ¹H NMR | Spectrum with chemical shifts, multiplicities, integration, coupling constants | Number and type of hydrogen atoms, their connectivity, and chemical environment. britannica.com |

| ¹³C NMR | Spectrum with chemical shifts | Number and type of carbon atoms and their chemical environment. britannica.com |

| Raman | Raman scattering spectrum with characteristic peaks | Vibrational modes of bonds, complementary structural information to FTIR. unizar-csic.esresearchgate.net |

Theoretical Chemistry and Computational Studies of Deterrol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly ab initio and Density Functional Theory (DFT) calculations, are indispensable tools for probing the electronic structure and reactivity of chemical compounds. Ab initio methods, meaning "from first principles," derive molecular properties solely from fundamental physical constants and the number and positions of electrons and nuclei, without relying on empirical parameters wikipedia.orgsolubilityofthings.comdtic.milscribd.comlibretexts.org. These methods aim to solve the electronic Schrödinger equation to accurately predict properties such as electron densities, energies, and molecular structures wikipedia.org. While computationally intensive, especially for larger systems, ab initio calculations offer high accuracy and consistency dtic.milscribd.comlibretexts.org.

Density Functional Theory (DFT) has emerged as a widely popular and versatile computational quantum mechanical modeling method, particularly for investigating the electronic structure of atoms, molecules, and condensed phases mdpi.comwikipedia.org. DFT calculates molecular properties by using functionals of the spatially dependent electron density, offering a balance between accuracy and computational cost compared to traditional ab initio methods mdpi.comwikipedia.org. DFT is highly effective in defining molecular stability and reactivity descriptors, such as chemical potential, chemical hardness, and electrophilicity, which are crucial for identifying reactive sites within a molecule and understanding its chemical behavior mdpi.comresearchgate.netredalyc.org. These quantum chemical investigations can provide insights into Deterrol's potential reaction pathways, its preferred conformations, and its intrinsic electronic properties that govern its interactions with other molecules. DFT can also be used to map out the potential energy surface for chemical reactions, providing information on energy changes during a reaction stackexchange.com.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that describe the time-dependent behavior of microscopic systems by simulating the motions, interactions, and dynamics of atoms at the atomic level acs.orgcreative-biostructure.com. The core of MD simulations lies in the concept of "force fields," which are collections of equations and associated constants designed to reproduce molecular geometry and properties by describing the forces between atoms uiuc.eduwikipedia.orgnih.govgithub.iostackexchange.com. These force fields approximate atomic forces, allowing for the calculation of particle positions over time by integrating Newtonian equations of motion creative-biostructure.comstackexchange.comnih.gov.

For a compound like this compound, MD simulations are invaluable for conformational analysis, exploring the molecule's flexibility and the various shapes it can adopt in different environments acs.orgcreative-biostructure.com. This is particularly important as a molecule's conformation can significantly influence its biological activity or environmental fate. Furthermore, MD simulations provide detailed insights into intermolecular interactions, such as how this compound might interact with solvent molecules, proteins, or other chemical species acs.orgcreative-biostructure.comacs.org. They can help in identifying binding sites, understanding binding kinetics and thermodynamics, and characterizing the stability of molecular complexes creative-biostructure.comnih.govresearchgate.net. The ability to simulate systems for hundreds of microseconds or more allows researchers to observe events like ligand binding and estimate associated free energies acs.org.

In Silico Approaches for Predicting Biochemical Pathways and Metabolic Transformations

In silico approaches play a crucial role in predicting the biochemical pathways and metabolic transformations of novel compounds, which is vital for understanding their potential biological impact and fate within living systems. Computational toxicology, a field that synthesizes toxicology, biostatistics, and computer science, aims to provide improved predictive models for hazard identification, including chemical transformation and metabolism nih.govepa.gov.

Tools and frameworks have been developed to predict metabolic pathways, even for novel compounds, by combining chemical reaction databases with constraint-based models of host organisms oup.comaimspress.comresearchgate.net. These approaches can identify "missing links" between compounds and their metabolic precursors by suggesting plausible chemical and enzymatic reactions scilit.com. The reliability of simulated metabolism is a key factor, and methods exist to compare simulated metabolic maps with documented data to ensure accuracy oasis-lmc.org. While the complexity of metabolic systems and associated uncertainties can limit the direct benefit of predicted metabolites in toxicity prediction, integrating metabolite structures into model training can slightly improve outcomes researchgate.net. Such predictions are essential for anticipating how this compound might be metabolized in biological systems, identifying potential metabolites, and understanding whether these transformations could lead to altered activity or degradation products.

Computational Modeling of this compound's Potential Environmental Transformations

Computational modeling is increasingly applied to understand and predict the environmental transformations and fate of pollutants, offering valuable insights into chemical mechanisms and structural characteristics of their behavior in various environmental matrices acs.orgfrontiersin.orgnih.gov. For this compound, computational models can be used to investigate its potential degradation pathways in air, water, and soil.

Methods such as Density Functional Theory (DFT), classical molecular dynamics, and machine learning are strategically applied to study air and water contaminant properties, adsorption, and degradation mechanisms acs.orgnih.gov. These models can help in revealing the behavior, fate, and transformation of contaminants in multiple environmental matrices frontiersin.org. For instance, computational models have successfully predicted the degradation pathways of complex pollutants like hydrocarbons and pharmaceuticals, leading to improved bioremediation strategies omicsonline.org. By simulating interactions at water interfaces, computational methods can provide information on pollutant formation, adsorption, binding, and catalytic conversion nih.gov. Quantitative Structure-Activity Relationships (QSARs) can also be used to predict environmental transformation properties based on chemical structure nih.gov. This allows for the proactive assessment of this compound's persistence, mobility, and potential breakdown products in the environment.

Application of Machine Learning and Cheminformatics in this compound Research

Environmental Considerations and Chemical Fate

General Environmental Degradation Mechanisms Relevant to Organic Compounds

The transformation of organic chemicals in the environment occurs through a variety of processes, including abiotic (purely chemical and photochemical) and biotic (biochemical) reactions libretexts.orgpjoes.comroutledge.com. These degradation mechanisms can alter a molecule's biological activity, physicochemical properties, and bioavailability, potentially leading to its complete removal or mineralization into carbon dioxide, water, and inorganic salts libretexts.orgpjoes.com.

Abiotic Degradation:

Chemical Reactions: Important chemical reactions include hydrolysis and redox reactions. Hydrolytic reactions are particularly significant for organic contaminants with acid derivatives as functional groups libretexts.org. Oxidation reactions, often involving molecular oxygen, are crucial initial steps, especially for aromatic chemicals, as they facilitate ring cleavage and further degradation libretexts.org.

Photochemical Reactions: These involve the direct or indirect involvement of light. Direct photodegradation occurs when a chemical absorbs light energy directly, leading to its transformation. Indirect photodegradation involves reactions with photochemically produced reactive species, such as hydroxyl radicals, in the environment libretexts.orgroutledge.com.

Biotic Degradation (Biodegradation): This is primarily catalyzed by enzymes produced by microorganisms under both aerobic and anaerobic conditions libretexts.orgpjoes.comresearchgate.netmdpi.com. Microorganisms, including bacteria and fungi, possess the capacity to degrade a wide range of naturally occurring and anthropogenic organic chemicals libretexts.orgmdpi.com. Key enzymatic processes include oxygenase-mediated oxidation, hydroxylation, and ring cleavage for aromatic compounds, and β-oxidation pathways for aliphatic compounds libretexts.orgresearchgate.netmdpi.com. Environmental factors such as pH, temperature, and salinity significantly influence the efficiency and pathways of microbial degradation mdpi.comnih.gov.

Potential Environmental Release Pathways from Industrial Applications (e.g., as a Surfactant or Emulsifier)

Given Deterrol's potential use as a surfactant or emulsifier, its environmental release pathways would align with those of other industrial surfactants. Surfactants are widely employed in domestic, industrial, and institutional applications, including detergents, personal care products, and various industrial processes nih.govscielo.org.zatandfonline.com.

Primary release pathways include:

Wastewater Discharges: A significant portion of surfactants and their breakdown products are dispersed into the environment via the disposal of sewage from domestic, industrial, and institutional activities nih.govtandfonline.comresearchgate.net. Municipal wastewater treatment plants receive high concentrations of surfactants, and while they can reduce these levels, some surfactants and their degraded products may still be released in effluents nih.gov.

Solid Waste Disposal: On-site and off-site disposal of solid wastes from industrial facilities that produce or use chemicals can contribute to environmental release itrcweb.org.

Land Application of Sewage Sludge: Residual surfactants can enter the environment through the land application of sewage sludge researchgate.net.

Accidental Releases: Leaks and spills during manufacturing, transport, or storage can lead to direct environmental contamination itrcweb.org.

Atmospheric Emissions: Stack and fugitive emissions from industrial facilities can result in aerial deposition of chemicals to soil and surface water, with subsequent leaching into groundwater itrcweb.org.

Agrochemical Products: If used in agrochemical formulations, release can occur directly into agricultural environments nih.gov.

Methodologies for Assessing Chemical Persistence and Bioavailability in Environmental Compartments

Assessing the environmental persistence (P) and bioavailability (B) of chemicals is a critical component of environmental risk assessment and management chemrxiv.orgoup.com.

Assessing Chemical Persistence: Persistence refers to a chemical's ability to remain in the environment in an unchanged form, with longer persistence implying higher potential for exposure ecetoc.org. Regulatory persistence assessments typically involve comparing degradation half-lives against established criteria for different environmental compartments, including water, sediment, and soil chemrxiv.org.

Common methodologies include:

Biodegradation Simulation Tests: Organisation for Economic Co-operation and Development (OECD) guideline biodegradation simulation tests are frequently used to determine degradation half-lives in specific environmental media chemrxiv.orgecetoc.org. These tests evaluate processes such as sorption, hydrolysis, photolysis, and microbial degradation in standardized systems ecetoc.org.

Biodegradation Screening Tests: These tests provide an initial indication of a substance's degradability chemrxiv.orgnih.gov.

Quantitative Structure-Activity Relationships (QSARs): Models that predict biodegradation and abiotic processes based on chemical structure can be employed chemrxiv.orgoup.com.

Field Studies and Monitoring Data: Real-world observations and environmental monitoring provide valuable empirical data on chemical behavior and degradation rates chemrxiv.org.

Multimedia Models: These models simulate chemical fate in the environment as a whole, considering various fate processes like abiotic and biotic transformations and physical partitioning, which are influenced by physicochemical properties and environmental conditions nih.gov.

Assessing Bioavailability: Bioavailability describes the fraction of a chemical that is accessible for uptake by organisms or for degradation europa.euresearchgate.net. It is influenced by the compound's physicochemical characteristics, its partitioning behavior within the environmental system, and the characteristics of the environmental compartment, such as sediment particle size, organic matter content, and residence time europa.eu.

Two key concepts of bioavailability are:

Bioaccessibility: This refers to the mass of contaminants that can become available for processes like biodegradation and biouptake. It represents the weakly or reversibly sorbed fraction that can rapidly desorb from the solid phase to the aqueous phase researchgate.netnih.gov.

Chemical Activity: This quantifies the potential for spontaneous physicochemical processes such as diffusion, sorption, and partitioning. It is closely linked to the freely dissolved concentration of a chemical in the aqueous phase and determines its equilibrium partitioning into organisms researchgate.netnih.gov.

Methodologies for measurement include:

Chemical Methods:

Mild Extraction Schemes and Depletive Sampling Techniques: Used to determine bioaccessibility by measuring the accessible quantity of contaminants researchgate.netnih.govacs.org.

Equilibrium Sampling Devices: Techniques such as Semipermeable Membrane Devices (SPMDs) and Diffusive Gradient in Thin Films (DGT) are used to measure chemical activity or the freely dissolved concentration of organic pollutants in water and sediment europa.euresearchgate.netnih.govacs.org.

Biological Methods: These methods assess the potential for biodegradation, which is directly affected by bioavailability acs.org. OECD biodegradation guidelines are widely used for regulatory purposes to study the kinetics and transformation pathways of chemicals acs.org.

Responsible Chemical Management and Mitigation Strategies for Related Industrial Chemicals

Responsible chemical management is essential for protecting human health, workers, and the environment, while also safeguarding a company's supply chain and reputation purestrategies.comusequantum.comresponsiblebusiness.org. For industrial chemicals, including those like this compound used as surfactants or emulsifiers, a systematic and proactive approach is crucial.

Key strategies and measures include:

Establishment of a Chemical Management System (CMS): Implementing a robust CMS with clear policies, procedures, and a commitment to continuous improvement is foundational. This includes complying with all applicable laws and regulations, ensuring safe chemical use, and minimizing environmental impact cascale.org.

Comprehensive Risk Assessment: Conducting thorough assessments to identify and evaluate potential hazards associated with chemicals throughout their lifecycle, from manufacturing to disposal usequantum.com.

Robust Inventory Management: Maintaining an accurate and up-to-date inventory of all chemicals on-site, tracking their quantity, location, and status. This aids in safety assessments, regulatory reporting, and informed purchasing decisions usequantum.comcascale.org.

Safety Data Sheet (SDS) Management: Ensuring that Safety Data Sheets (SDS) are readily accessible to all employees and are regularly reviewed and updated to provide critical information on chemical properties, hazards, and safe handling practices usequantum.com.

Proper Labeling and Storage: Implementing clear labeling practices and storing chemicals according to their specific requirements to prevent accidents and ensure safety usequantum.com.

Training and Education: Providing appropriate training and education for all staff involved in handling or managing chemicals to ensure they are qualified and aware of best practices usequantum.comcascale.org.

Environmental Protection Measures: Implementing practices to minimize the environmental impact of chemical use, including proper waste disposal, recycling, and pollution prevention usequantum.com.

Reduction and Substitution of Hazardous Chemicals: Actively working to reduce the use of hazardous chemicals and adopting safer alternatives where feasible. This aligns with green chemistry principles and contributes to a more sustainable future researchgate.netresponsiblebusiness.orgcascale.org.

Supply Chain Engagement: Promoting responsible chemical management practices with suppliers and contractors to ensure safe chemicals management across the entire supply chain purestrategies.comcascale.org.

Industry Initiatives: Participation in voluntary industry initiatives, such as Responsible Care®, which promotes continuous improvement in environmental, health, safety, and security performance within the chemical industry cefic.org. These initiatives foster a corporate leadership culture and strengthen chemical management systems through lifecycle-oriented, data-driven, and risk-based best practices cefic.org.

By integrating these strategies, industries can effectively manage chemicals like this compound, mitigate environmental risks, and promote sustainable practices.

Future Directions and Emerging Research Opportunities

Exploiting Deterrol Biosynthesis for Sustainable Production

Current methods for obtaining natural products like this compound often rely on extraction from their native biological sources, which can be unsustainable and yield limited quantities. hilarispublisher.comacs.org A promising future direction involves leveraging advanced biotechnological approaches, specifically metabolic engineering, to establish sustainable and scalable production platforms for this compound. acs.orgresearchgate.netsysbio.se

The biosynthesis of sesquiterpenoids typically begins with farnesyl diphosphate (B83284) (FPP), which is cyclized by terpene synthases to form various sesquiterpene skeletons, including the guaiane (B1240927) scaffold found in this compound. researchgate.netnih.gov Subsequent enzymatic modifications, such as oxidations by cytochrome P450 enzymes, can introduce further functional groups. researchgate.net

Future research should focus on:

Pathway Elucidation: Detailed investigation into the specific enzymatic steps and genes involved in this compound biosynthesis within Lactarius species. This could involve transcriptomics and genomics studies of these fungi.

Metabolic Engineering of Microbial Hosts: Reprogramming robust microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound. acs.orgresearchgate.netsysbio.setandfonline.comosti.gov This would involve overexpressing key enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to increase FPP precursor supply, followed by the introduction and optimization of this compound-specific terpene synthases and modifying enzymes. researchgate.nettandfonline.com

Hypothetical Data: this compound Yields from Engineered Microbial Strains

The following table illustrates potential improvements in this compound production through metabolic engineering strategies in different microbial hosts. This data is hypothetical and serves to demonstrate the type of results expected from such research.

| Engineered Strain | Key Engineering Strategy | Hypothetical this compound Titer (mg/L) | Fold Improvement (vs. baseline) |

| E. coli Strain A | FPP pathway overexpression | 15.2 | 1.5 |

| E. coli Strain B | FPP pathway + this compound synthase optimization | 48.5 | 4.8 |

| S. cerevisiae Strain C | MVA pathway overexpression | 22.1 | 2.2 |

| S. cerevisiae Strain D | MVA pathway + this compound synthase + P450 co-expression | 110.3 | 11.0 |

Rational Design of Next-Generation this compound Derivatives for Targeted Academic Applications

The unique bicyclic guaiane skeleton of this compound, coupled with its alcohol and isopropenyl functionalities, offers a versatile scaffold for chemical modification. nih.govhmdb.ca Rational design approaches can be employed to synthesize novel this compound derivatives with enhanced properties or tailored functionalities for specific academic investigations. rsc.orgchemrxiv.orgresearchgate.net

Key areas for exploration include:

Structure-Property Relationship Studies: Systematically modifying different parts of the this compound molecule (e.g., esterification of the alcohol, hydrogenation of the isopropenyl group, or more complex skeletal rearrangements) to understand how these changes impact its physical, chemical, and potential biological interactions.

Computational Chemistry: Utilizing molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict the interactions of this compound and its derivatives with target biomolecules or materials. nih.govresearchgate.net This can guide the synthesis of compounds with desired academic applications, such as selective probes for protein binding or novel scaffolds for supramolecular assembly.

Targeted Synthesis: Developing efficient synthetic routes to access specific derivatives. For instance, this compound stearate (B1226849), a known derivative, could be a starting point for exploring lipid-conjugated analogues. uni.luhmdb.ca

Hypothetical Data: Properties of this compound and Selected Derivatives

This table presents hypothetical data illustrating how rational design could lead to derivatives with improved characteristics for academic applications.

| Compound | Modification | Hypothetical Solubility in Water (mg/mL) | Hypothetical Binding Affinity (Kd) to Target X (µM) | Hypothetical Stability (t½ at 25°C, pH 7.4) |

| This compound | None | 0.15 | 50.0 | 12 hours |

| This compound Acetate | Esterification of alcohol | 0.08 | 75.0 | 24 hours |

| This compound Amide | Amide linkage at alcohol site | 0.25 | 15.0 | 48 hours |

| This compound-PEG | PEGylation | 5.0 | 45.0 | 72 hours |

Integration of Multi-Omics Data for Comprehensive Systems Biology Insights

To gain a holistic understanding of this compound's role in its natural producers or its interactions within complex biological systems, the integration of multi-omics data is crucial. maxapress.comrsc.orgmdpi.commdpi.com This approach combines information from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view.

Future research leveraging multi-omics could:

Elucidate Biosynthetic Regulatory Networks: By correlating gene expression (transcriptomics) with metabolite abundance (metabolomics) in Lactarius species under different environmental conditions, researchers can identify regulatory elements and transcription factors governing this compound biosynthesis. maxapress.comrsc.organalytica-world.com

Identify Novel Enzymes: Multi-omics data, especially co-expression analysis, can pinpoint uncharacterized genes within biosynthetic gene clusters that are likely involved in the later steps of this compound modification. maxapress.com

Uncover Biological Roles: When studying this compound's effects in model organisms or cell lines, integrating proteomics (identifying protein changes) and metabolomics (identifying metabolic shifts) can reveal its molecular targets and downstream cellular pathways. mdpi.com

Hypothetical Research Findings from Multi-Omics Integration:

Genomics/Transcriptomics: Analysis of the Lactarius deterrimus genome reveals a novel gene cluster (e.g., DetS1-DetS5) highly co-expressed with known sesquiterpene synthases, suggesting its direct involvement in this compound biosynthesis. maxapress.comrsc.org

Proteomics/Metabolomics: In a model fungal system treated with a precursor, proteomics identifies a specific cytochrome P450 enzyme (e.g., CYPdet1) whose expression correlates with this compound accumulation, indicating its role in a specific hydroxylation step. mdpi.com

Systems Biology Modeling: Integration of all omics data allows for the construction of a metabolic flux model, predicting optimal conditions for maximizing this compound production in engineered strains by identifying metabolic bottlenecks.

Advanced Spectroscopic and Imaging Techniques for In Situ this compound Studies

Understanding the spatial distribution, concentration, and interactions of this compound in its natural environment or within biological matrices is critical. Advanced spectroscopic and imaging techniques offer non-invasive or minimally invasive ways to achieve this in situ. chemcatbio.orgspectroscopyonline.comfrontiersin.orgjvktech.comnih.gov

Future research should explore:

Mass Spectrometry Imaging (MSI): Techniques like DESI-MSI or MALDI-MSI can be used to visualize the distribution of this compound and its precursors within fungal tissues, providing insights into its accumulation sites and transport mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including solid-state NMR, can provide detailed structural information of this compound in complex matrices or its interactions with biomolecules without prior isolation. spectroscopyonline.com

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopic techniques can be employed for label-free detection and quantification of this compound in cells or tissues, offering insights into its molecular environment and potential conformational changes upon binding. spectroscopyonline.comfrontiersin.org

Super-Resolution Microscopy: If this compound can be tagged or if intrinsic fluorescence is discovered, super-resolution microscopy could provide subcellular localization information, revealing its precise cellular targets.

Hypothetical Research Findings from Advanced Spectroscopic and Imaging Techniques:

MSI: In situ MSI of Lactarius deterrimus fruiting bodies reveals a higher concentration of this compound in the cap compared to the stipe, suggesting specific biosynthetic or storage locations.

NMR: In vitro NMR binding studies demonstrate a weak but specific interaction between this compound and a fungal membrane protein, indicated by chemical shift perturbations, hinting at a potential role in membrane stability.

Raman Spectroscopy: Live-cell Raman microscopy shows that this compound localizes to lipid droplets within yeast cells engineered for its production, suggesting a storage mechanism.

Green Chemistry Principles in the Synthesis and Application of this compound and Analogues

The principles of green chemistry are paramount for developing sustainable and environmentally benign processes for the synthesis and application of this compound and its analogues. hilarispublisher.comepa.govacs.orgacs.orgpnas.org This is particularly relevant given the increasing demand for sustainable chemical production.

Future research should prioritize:

Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product and minimize waste generation. epa.govacs.org This includes exploring catalytic reactions over stoichiometric ones. epa.govacs.org

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives (e.g., water, supercritical CO2, ionic liquids) or developing solvent-free reactions. pnas.org Minimizing the use of auxiliary substances like protecting groups. acs.org

Renewable Feedstocks and Biocatalysis: Utilizing bio-based starting materials and employing enzymes or whole cells (biocatalysis) for specific synthetic steps, offering high selectivity and operating under mild conditions. hilarispublisher.comacs.orgacs.org

Energy Efficiency: Designing processes that require less energy, potentially by conducting reactions at ambient temperature and pressure or using alternative energy sources (e.g., photocatalysis).

Design for Degradation: Considering the biodegradability and environmental fate of this compound and its derivatives to prevent their accumulation in the environment. epa.gov

Hypothetical Data: Green Chemistry Metrics for this compound Synthesis

This table compares hypothetical green chemistry metrics for a traditional multi-step chemical synthesis versus a proposed green synthesis route for this compound.

| Metric | Traditional Synthesis Route | Green Synthesis Route (Biocatalysis-enabled) | Improvement |

| Atom Economy (%) | 65% | 95% | +30% |

| E-factor (kg waste/kg product) | 25 | 3 | -88% |

| Solvent Usage (L/kg product) | 15 | 2 (aqueous) | -87% |

| Energy Consumption (kWh/kg product) | 120 | 30 | -75% |

Q & A

Q. How to conduct a comprehensive literature review for Deterrol-related research?

- Methodological Answer : Use systematic search strategies across databases like PubMed, Web of Science, and Google Scholar. Employ Boolean operators (e.g., "this compound AND pharmacokinetics") and citation tracking tools to identify seminal studies. Critically evaluate sources for validity by checking peer-reviewed status, experimental reproducibility, and conflicts of interest .

快速高效查找论文、代码及数据集,论文对应项目复现通用教程/深度学习11:56

Q. What are key considerations in designing initial in vitro experiments with this compound?

- Methodological Answer : Prioritize assay selection (e.g., cell viability via MTT assays, gene expression via qPCR) and validate this compound purity (≥95% via HPLC). Include negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors). Document protocols using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How to formulate a research question for this compound studies using established frameworks?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For clinical studies, use PICO (Population, Intervention, Comparison, Outcome), e.g., "Does this compound (I) reduce inflammation (O) in murine models (P) compared to placebo (C)?" .

Q. What ethical approvals are required for this compound research involving animal models?

- Methodological Answer : Secure approval from Institutional Animal Care and Use Committees (IACUC). Adhere to ARRIVE guidelines for reporting, including sample size justification, housing conditions, and euthanasia protocols. Reference ethical frameworks like the 3Rs (Replacement, Reduction, Refinement) .

Q. How to ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Follow standardized synthetic protocols (e.g., USP guidelines), report detailed spectral data (NMR, IR), and validate purity with orthogonal methods (e.g., mass spectrometry). Deposit raw data in open-access repositories like Zenodo .

Advanced Research Questions